1,3-Dioxane-5,5-dimethanol

Catalog No.
S1907555
CAS No.
6228-25-7
M.F
C6H12O4
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxane-5,5-dimethanol

CAS Number

6228-25-7

Product Name

1,3-Dioxane-5,5-dimethanol

IUPAC Name

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2

InChI Key

ZTISUHQLYYPYFA-UHFFFAOYSA-N

SMILES

C1C(COCO1)(CO)CO

Canonical SMILES

C1C(COCO1)(CO)CO

1,3-Dioxane-5,5-dimethanol, commercially recognized as pentaerythritol cyclic monoformal, is a highly specialized cyclic diol procured primarily for advanced polyurethane, polycarbonate, and polyester synthesis [1]. By masking two of the four hydroxyl groups of pentaerythritol within an acid-labile 1,3-dioxane ring, this compound functions as a strict bifunctional monomer [2]. This structural configuration provides the high steric bulk and rigidity associated with pentaerythritol while completely preventing the premature cross-linking and gelation that typically occur when using tetrafunctional precursors in step-growth polymerization [3]. Commercially, it is prioritized in material selection for the formulation of linear thermoplastic elastomers, environmentally degradable resins, and functionalized polymers where post-polymerization modification is a critical performance requirement.

Attempting to substitute 1,3-dioxane-5,5-dimethanol with its parent compound, pentaerythritol, fundamentally alters the polymerization mechanism from linear chain extension to rapid, uncontrollable network cross-linking, rendering the resulting polymer a rigid thermoset rather than a melt-processable thermoplastic[1]. Conversely, substituting it with standard aliphatic diols like 1,4-butanediol or neopentyl glycol (NPG) preserves linear processability but sacrifices the critical cyclic rigidity and the acid-cleavable acetal linkage [2]. The absence of this acetal moiety eliminates the polymer's capacity for controlled hydrolytic degradation and prevents the downstream generation of pendant hydroxyl groups via acid-catalyzed deprotection [3]. Consequently, for procurement scenarios requiring precise control over linear polymer architecture combined with triggered degradability or secondary functionalization, standard diols and unprotected tetrols are not viable commercial alternatives.

Strict Bifunctionality for Linear Polymer Processability

In the synthesis of thermoplastic polyurethanes and polycarbonates, maintaining linear chain growth is critical for material processability and extrusion. Using unprotected pentaerythritol (f=4) results in immediate gelation and the formation of intractable thermoset networks during scale-up [1]. In contrast, 1,3-dioxane-5,5-dimethanol acts as a strict diol (f=2). The formal linkage effectively masks two hydroxyl groups, allowing for the synthesis of high-molecular-weight linear condensation polymers that remain fully soluble in organic solvents and processable via standard extrusion or injection molding [2].

Evidence DimensionPolymerization pathway and processability
Target Compound Data1,3-Dioxane-5,5-dimethanol (f=2) yields linear, soluble, melt-processable thermoplastics.
Comparator Or BaselinePentaerythritol (f=4) yields highly cross-linked, insoluble thermosets.
Quantified Difference50% reduction in reactive hydroxyl functionality, shifting the gel point effectively to infinity for continuous linear step-growth.
ConditionsPolyurethane or polycarbonate condensation polymerization.

Enables manufacturers to incorporate a bulky, pentaerythritol-derived core into processable thermoplastics without ruining manufacturing equipment through premature gelation.

Controlled Environmental Degradation via Acetal Cleavage

A primary procurement differentiator for 1,3-dioxane-5,5-dimethanol is the introduction of an acid-labile acetal linkage directly into the polymer hard segment. Environmental degradation studies on polyether polyurethanes demonstrate that formulations incorporating 1,3-dioxane-5,5-dimethanol exhibit measurable, controlled degradation when exposed to soil moisture and microorganisms over a 12-month period [1]. Standard polyether urethanes lacking this cyclic acetal moiety remain highly resistant to hydrolytic breakdown under identical conditions [2]. The cyclic acetal provides a specific chemical vulnerability that facilitates chain scission without compromising the initial dry mechanical strength of the material [3].

Evidence DimensionHydrolytic/environmental degradability
Target Compound DataPolyurethanes containing 1,3-dioxane-5,5-dimethanol exhibit mild, controlled degradation via acetal hydrolysis.
Comparator Or BaselineStandard polyether/polyester urethanes exhibit negligible degradation under identical ambient soil conditions.
Quantified DifferenceIntroduction of a selective hydrolytic cleavage site (the 1,3-dioxane ring) that activates under continuous moisture/microbial exposure.
Conditions12-month outdoor soil burial test for polyether polyurethanes.

Crucial for the procurement of monomers intended for environmentally friendly, degradable elastomers or agricultural polymer films where end-of-life breakdown is required.

Post-Polymerization Deprotection for High-Density Functionalization

1,3-Dioxane-5,5-dimethanol serves as a highly effective pre-protected monomer for generating densely functionalized polymers. When polymerized into a cyclic carbonate and subsequently polymerized, it yields a high-molecular-weight polycarbonate (Tg ~99 °C) [1]. Treatment with 80% acetic acid quantitatively cleaves the acetal ring, converting the hydrophobic polymer into a water-swollen, highly functionalized poly[5,5-bis(hydroxymethyl)-1,3-dioxan-2-one] analog with a high density of pendant hydroxyl groups[2]. This synthetic route is impossible with standard diols like neopentyl glycol, which lack protected functional sites [3].

Evidence DimensionGeneration of pendant reactive sites post-polymerization
Target Compound Data1,3-Dioxane-5,5-dimethanol allows 100% conversion to pendant diol sites per monomer unit after acid hydrolysis.
Comparator Or BaselineNeopentyl glycol (NPG) provides 0% pendant reactive sites post-polymerization.
Quantified DifferenceYields two free pendant hydroxyl groups per incorporated monomer unit upon deprotection.
ConditionsAcidic hydrolysis (e.g., 80% acetic acid) of the resulting polycarbonate or polyurethane.

Allows manufacturers to spin or cast a hydrophobic, processable linear polymer first, and then chemically activate it to create a highly hydrophilic or cross-linkable surface.

Synthesis of Degradable Thermoplastic Polyurethanes (TPUs)

Ideal for formulations requiring high initial mechanical strength but controlled end-of-life degradation in moist or acidic environments. The hydrolyzable acetal linkage provided by 1,3-dioxane-5,5-dimethanol acts as a programmed failure point for environmental breakdown [1].

Precursor for Pendant-Functionalized Polycarbonates

Procured for advanced biomedical or coating materials where a linear polymer must be synthesized first to maintain processability, followed by acidic deprotection to yield multiple free hydroxyl groups for drug attachment, hydrogel formation, or secondary cross-linking[2].

Rigid Modifiers for Advanced Coating Resins

Utilized as a diol building block in polyester and alkyd resins where the cyclic bulk of the dioxane ring is needed to increase the glass transition temperature (Tg) and hardness without inducing the manufacturing-halting gelation associated with raw pentaerythritol [1].

UV-Curable Resin Intermediates

Employed as a starting material to synthesize bis(acryloyloxymethyl)-1,3-dioxane derivatives, providing rigid, bifunctional cross-linkers for advanced optical or protective coatings that require strict control over network architecture [2].

XLogP3

-1.5

UNII

7J2K26L47G

Other CAS

6228-25-7

Wikipedia

1,3-dioxane-5,5-diyldimethanol

General Manufacturing Information

1,3-Dioxane-5,5-dimethanol: ACTIVE

Dates

Last modified: 08-16-2023

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